molecular formula C13H23ClN2O2 B2385020 Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 2007909-58-0

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No.: B2385020
CAS No.: 2007909-58-0
M. Wt: 274.79
InChI Key: VETURXMFMQGUPG-UHFFFAOYSA-N
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Description

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS: 2007909-57-9) is a spirocyclic secondary amine derivative with a molecular formula of C₁₂H₁₉N₂O₂·HCl and a molecular weight of 266.76 g/mol. This compound is characterized by a bicyclic structure where two nitrogen atoms are embedded in a spiro[5.5]undecane framework, with an allyl ester group and a hydrochloride salt enhancing its solubility and stability . It is primarily utilized in pharmaceutical research, particularly in the synthesis of urea-based compounds for therapeutic applications, such as diabetes treatment . The compound is commercially available from multiple suppliers and requires storage at 2–8°C to maintain integrity .

Properties

IUPAC Name

prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13;/h2,14H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETURXMFMQGUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC2(CCCNC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the reaction of allyl bromide with 2,9-diazaspiro[5.5]undecane-9-carboxylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield. Cold-chain transportation is often required to maintain the stability of the compound during shipping .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The hydrochloride salt participates in pH-dependent equilibrium reactions. Neutralization with aqueous bases (e.g., NaOH) liberates the free base form, enabling further functionalization:

C13H21N2O2HCl+NaOHC13H21N2O2+NaCl+H2O\text{C}_{13}\text{H}_{21}\text{N}_2\text{O}_2\cdot \text{HCl}+\text{NaOH}\rightarrow \text{C}_{13}\text{H}_{21}\text{N}_2\text{O}_2+\text{NaCl}+\text{H}_2\text{O}

  • Conditions : Conducted at 0–5°C to prevent thermal degradation .

  • Applications : Used to isolate intermediates for subsequent alkylation or coupling reactions .

Allyl Ester Modifications

The allyl group undergoes selective transformations:

Hydrolysis

Controlled hydrolysis yields carboxylic acid derivatives:

  • Reagents : Aqueous acetic acid (50% w/w) or HCl in isopropanol .

  • Outcome : Generates free carboxylate intermediates for peptide coupling .

Radical Addition

The allyl moiety participates in thiol-ene click chemistry:

  • Conditions : UV light (365 nm) with thioglycerol as a thiol source .

  • Yield : >90% conversion observed in spirocyclic analogs .

Cyclization and Ring-Opening Reactions

The diazaspiro core enables stereoselective ring modifications:

Reaction Type Reagents/Conditions Product Yield Source
Acid-catalyzed cyclizationHCl in 2-methyltetrahydrofuran, 50°CSpirocyclic lactam derivatives77–84%
Base-mediated ring-openingKOH/EtOH, refluxLinear diamino ester intermediates68%

Nucleophilic Substitution at Nitrogen

The secondary amine undergoes alkylation and acylation:

Alkylation

  • Reagents : Benzyl bromide, K2_2
    CO3_3
    in DMF.

  • Outcome : N-Benzylated derivatives with improved CNS penetration .

Acylation

  • Reagents : Acetyl chloride, pyridine base .

  • Selectivity : Preferential acylation at N2 due to steric hindrance at N9 .

Metal-Catalyzed Coupling Reactions

Palladium-mediated reactions modify the allyl group:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3_3
    )4_4
    , arylboronic acid, Na2_2
    CO3_3 .

  • Application : Introduces biaryl motifs for targeted drug design .

Solvent-Dependent Reactivity

Solvent choice critically impacts reaction outcomes:

Solvent Reaction Efficiency Byproduct Formation
2-MethyltetrahydrofuranHigh (89–93%)<5%
DichloromethaneModerate (65–70%)10–15%
DimethylformamideHigh (88–91%)8–12%

Data compiled from extraction and coupling experiments .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition thresholds:

  • Onset : 220°C (free base), 195°C (hydrochloride salt).

  • Degradation Pathway : Cleavage of the allyl ester precedes spirocycle decomposition .

Stereochemical Transformations

Chiral Ru catalysts induce enantioselectivity in hydrogenation:

  • Catalyst : (S)-TsDpen-Ru(p-cymene)Cl .

  • Outcome : Achieves >97% ee for reduced analogs .

Comparative Reactivity with Analogs

Compound Reactivity with HCl Allyl Group Stability
Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylateHighModerate
tert-Butyl analogLowHigh
Benzyl analogModerateLow

Data from stability studies in acidic/basic media .

This compound’s reactivity profile enables applications in medicinal chemistry (e.g., prodrug synthesis) and materials science. Ongoing research focuses on optimizing catalytic systems for stereocontrolled synthesis .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its spirocyclic structure allows researchers to explore new synthetic methodologies and reaction mechanisms.

Biology and Medicine

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride has shown promise in biological applications, particularly in cancer research:

  • Cancer Therapy : Studies indicate that compounds similar to this may induce endoplasmic reticulum stress responses leading to apoptosis in resistant cancer cell lines, suggesting potential use in targeting difficult cancer phenotypes .
  • GABA Receptor Modulation : The compound is being investigated for its ability to act as a competitive antagonist at γ-aminobutyric acid type A receptors (GABAAR), which are crucial for treating neurological disorders such as anxiety and epilepsy .

Industrial Applications

In industrial settings, the compound's unique properties can be harnessed for developing new materials with specific characteristics, including polymers and coatings. Its structural uniqueness allows for innovative approaches in material science .

Case Study 1: Cancer Cell Line Studies

Recent studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving endoplasmic reticulum stress response pathways . This finding supports its potential role in developing novel cancer therapies.

Case Study 2: Neuropharmacology Research

Research into GABAAR antagonists has highlighted the potential of this compound in treating neurological disorders. Its ability to modulate neurotransmission may lead to new therapeutic strategies for anxiety and epilepsy .

Mechanism of Action

The mechanism of action of Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with molecular targets such as GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate neurotransmission and has potential therapeutic applications in treating conditions like anxiety and epilepsy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic diazaspiro compounds share structural similarities but exhibit distinct physicochemical and biological properties due to variations in substituents and salt forms. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Applications Reference CAS/ID
Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride C₁₂H₁₉N₂O₂·HCl 266.76 2–8°C Diabetes drug synthesis 2007909-57-9
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride C₁₄H₂₆N₂O₂·HCl 254.37 2–8°C, light-sensitive Intermediate in ER stress activators 1279866-58-8
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride C₁₆H₂₆Cl₂N₂ 317.30 2–8°C CNS depressant research 1198286-24-6
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride C₁₀H₂₁Cl₂N₂ 204.74 Room temperature Preclinical neuropharmacology 1609402-65-4

Key Observations:

  • Substituent Effects: The allyl ester group in the primary compound enhances reactivity in coupling reactions compared to the tert-butyl group, which is bulkier and more stable under acidic conditions .
  • Salt Form: Hydrochloride salts improve aqueous solubility, whereas dihydrochloride derivatives (e.g., 9-benzyl analog) may exhibit higher hygroscopicity .
  • Thermal Stability: The tert-butyl variant has a higher predicted boiling point (354.1°C) due to its nonpolar tert-butyl group, while the allyl derivative is more prone to thermal degradation .

Biological Activity

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of cancer therapy and neurology. Its unique molecular structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₃ClN₂O₂
  • Molecular Weight : 274.79 g/mol
  • CAS Number : 2007909-58-0

The compound features a diazaspiro[5.5]undecane core, characterized by two nitrogen atoms integrated into a bicyclic framework. This structure contributes to its solubility in various solvents and makes it suitable for diverse chemical applications .

This compound primarily acts as a competitive antagonist at the γ-aminobutyric acid type A receptor (GABAAR). This interaction modulates neurotransmission, which is crucial for treating conditions such as anxiety and epilepsy . Additionally, it has been shown to induce endoplasmic reticulum stress responses in cancer cell lines, leading to apoptosis, which highlights its potential in targeting resistant cancer phenotypes .

Cancer Therapy

Research indicates that compounds similar to this compound can effectively induce apoptosis in various cancer cell lines. This suggests potential applications in cancer therapy, particularly for resistant types of cancer .

Neurological Disorders

The compound's action on GABAAR suggests its utility in treating neurological disorders. By inhibiting GABAAR activity, it may help regulate excessive neuronal excitability associated with conditions like epilepsy and anxiety disorders .

Comparative Analysis with Related Compounds

The following table summarizes the similarities and differences between this compound and other related diazaspiro compounds:

Compound NameStructural FeaturesBiological Activity
This compound Diazaspiro core with allyl groupInduces apoptosis; GABAAR antagonist
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochlorideSimilar diazaspiro core with tert-butyl substitutionPotential anti-cancer activity
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativesArene fusion at specific positionsDual μ-opioid receptor activity
1,9-Diazaspiro[5.5]undecanesBasic diazaspiro frameworkVarious pharmacological effects

Uniqueness : The allyl group and specific nitrogen positioning within the spirocyclic structure of this compound enhance its biological activity compared to other similar compounds lacking these modifications .

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study demonstrated that this compound could induce apoptosis through ER stress pathways in resistant cancer cell lines, suggesting its potential as a therapeutic agent for hard-to-treat cancers .
  • GABAAR Interaction Study : Research indicated that this compound acts as a GABAAR antagonist with low cellular membrane permeability, which could be beneficial in modulating immune responses during infections .
  • Pharmacological Profile : A comprehensive review highlighted the pharmacological activities of diazaspiro compounds, emphasizing their roles in treating obesity, pain management, and modulation of immune responses .

Q & A

Q. What are the key synthetic routes for Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Spirocyclic Core Formation : Cyclization of primary amines with bismesylates under microwave-assisted solid-phase conditions to form the diazaspiro[5.5]undecane scaffold .

Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) groups to protect reactive amines. For example, tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is synthesized via direct annulation, followed by Boc deprotection using HCl .

Allyl Esterification : Introduction of the allyl group via nucleophilic substitution or coupling reactions, often mediated by cesium carbonate or diisopropylethylamine in acetonitrile .

  • Critical Parameters : Reaction temperature (60–80°C), solvent choice (acetonitrile or THF), and purification via HPLC or column chromatography .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Chromatography : Thin-layer chromatography (TLC) for reaction monitoring; high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 924.4 [M+1] observed in related derivatives) .
  • X-ray Crystallography : For unambiguous structural determination in crystalline derivatives .

Q. What are the primary biological targets of this compound?

  • Methodological Answer :
  • GABA-A Receptor Modulation : The diazaspiro core interacts with γ-aminobutyric acid type A receptors, influencing neurotransmission pathways relevant to pain and anxiety .
  • ER Stress Activation : In glioma models, 2,9-diazaspiro[5.5]undecanes induce endoplasmic reticulum stress via GRP78 biosensor activation, leading to cytotoxic effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

  • Methodological Answer :
  • Methylamino Substitution : Introduction of a methylamino group (e.g., in tert-butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate) enhances receptor binding affinity and metabolic stability .
  • Allyl vs. Aryl Groups : Allyl esters improve solubility, while phenyl derivatives (e.g., 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone) show stronger GABA-A modulation .
  • SAR Table :
SubstituentBiological ActivityReference
Allyl carboxylateImproved solubility, moderate ER stress
Phenyl ketoneHigh GABA-A affinity
MethylaminoEnhanced metabolic stability

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect plasma concentrations. Low oral bioavailability (<20%) in rodent models may explain in vitro-in vivo gaps .
  • Metabolite Identification : Use hepatic microsome assays to identify active/inactive metabolites. For example, oxidation of the allyl group reduces activity .
  • 3D Cell Models : Validate ER stress mechanisms in glioma spheroids rather than monolayer cultures to better mimic in vivo tumor microenvironments .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., dimerization) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h) and increases yield by 15–20% .
  • Purification : Use reverse-phase HPLC with acetonitrile/water gradients for >99% purity .

Q. What mechanisms underlie its dual activity in GABA-A modulation and ER stress induction?

  • Methodological Answer :
  • GABA-A Interaction : The diazaspiro core binds to the benzodiazepine site, enhancing chloride ion influx and neuronal inhibition .
  • ER Stress Pathway : Activation of PERK/ATF4 signaling via calcium dysregulation, leading to apoptosis in glioma cells .
  • Contradiction Analysis : Structural analogs show preferential targeting (e.g., phenyl derivatives favor GABA-A, while allyl esters activate ER stress), suggesting substituent-dependent pathway bias .

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